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molecular formula C13H12O3 B8440799 1-(4-Methoxy-phenylethynyl)-cyclopropanecarboxylic acid

1-(4-Methoxy-phenylethynyl)-cyclopropanecarboxylic acid

Cat. No. B8440799
M. Wt: 216.23 g/mol
InChI Key: VOXIYCKLVYNSMJ-UHFFFAOYSA-N
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Patent
US08759335B2

Procedure details

A mixture of 1-(4-methoxy-phenylethynyl)-cyclopropanecarboxylic acid methyl ester (2.2 g, 9.4 mmol), lithium hydroxide (0.6 g, 14 mmol) in THF (30 mL), and water (30 mL) was stirred for 6 hours. The solution was washed with ether and the aqueous layer was acidified to pH=4 and then extracted with ether. The organic layer was dried over sodium sulfate, and evaporated to dryness to yield 1-(4-methoxy-phenylethynyl)-cyclopropanecarboxylic acid as a white solid (2.0 g, 0.0092 mmol, 98%). ESI-MS m/z calc. 216.1. found; 217.16 (M+1)+ 1H NMR (CDCl3): δ 7.35 (d, J=8.8 Hz, 2H), 6.80 (d, J=8.8 Hz. 2H), 3.79 (s, 3H), 1.69 (m, 2H), 1.47 (m, 2H).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1([C:8]#[C:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)[CH2:7][CH2:6]1)=[O:4].[OH-].[Li+].O>C1COCC1>[CH3:17][O:16][C:13]1[CH:12]=[CH:11][C:10]([C:9]#[C:8][C:5]2([C:3]([OH:4])=[O:2])[CH2:6][CH2:7]2)=[CH:15][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
COC(=O)C1(CC1)C#CC1=CC=C(C=C1)OC
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
30 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The solution was washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C#CC1(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0092 mmol
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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